An In-Depth Technical Guide to 3-Chloro-but-2-enylamine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Chloro-but-2-enylamine Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Chloro-but-2-enylamine hydrochloride, a bifunctional chemical intermediate with significant potential for researchers, scientists, and professionals in drug development. This document delves into its core chemical properties, offers a plausible synthetic route with detailed protocols, analyzes its reactivity, and explores its applications as a versatile building block in medicinal chemistry.
Nomenclature and Structural Elucidation
3-Chloro-but-2-enylamine hydrochloride is a primary amine salt featuring a vinyl chloride moiety. This unique combination of functional groups makes it a valuable reagent for introducing a specific four-carbon chain into more complex molecular architectures.
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IUPAC Name: 3-chlorobut-2-en-1-amine;hydrochloride[1]
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Molecular Formula: C₄H₉Cl₂N[2]
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Molecular Weight: 142.02 g/mol [1]
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Synonyms: (2Z)-3-chloro-2-buten-1-amine hydrochloride[3]
The structure consists of a butene backbone with a primary amine at the C1 position and a chlorine atom at the C3 position. The presence of the double bond between C2 and C3 introduces the possibility of E/Z isomerism. The hydrochloride salt form indicates that the primary amine is protonated (-NH₃⁺), which enhances the compound's stability and water solubility compared to its free base form.[4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-Chloro-but-2-enylamine hydrochloride is presented below. It is important to note that due to its status as a chemical intermediate, extensive empirical data is not always available in published literature; therefore, some properties are based on predictions from established chemical principles.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₉Cl₂N | [2] |
| Molecular Weight | 142.02 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [4] |
| IUPAC Name | 3-chlorobut-2-en-1-amine;hydrochloride | [1] |
| CAS Number | 2619-55-8 | [1][2] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | [4] |
Synthesis and Mechanistic Rationale
While specific, peer-reviewed syntheses for 3-Chloro-but-2-enylamine hydrochloride are not widely documented, a plausible and efficient synthetic route can be designed based on well-established organic transformations. A logical approach involves the chlorination of a suitable amino alcohol precursor.
Proposed Synthetic Pathway: The synthesis can be envisioned starting from 1-amino-3-buten-2-ol. The process involves two key transformations: protection of the amine, followed by an allylic chlorination and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach could involve the direct reaction of an amino alcohol with a chlorinating agent like thionyl chloride, a method used for synthesizing similar chloro-ethyl-amine hydrochlorides.[5]
The following diagram illustrates a conceptual workflow for its synthesis.
Caption: Conceptual workflow for the synthesis of 3-Chloro-but-2-enylamine hydrochloride.
Experimental Protocol (Proposed)
Causality Statement: This protocol utilizes thionyl chloride, a common and effective reagent for converting alcohols to alkyl chlorides. The reaction with the amine forms the hydrochloride salt in situ, which helps to protect the amine from side reactions and facilitates precipitation of the final product.[5]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 1-amino-3-buten-2-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.2 eq) dropwise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate. If not, carefully concentrate the solvent under reduced pressure.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure 3-Chloro-but-2-enylamine hydrochloride.
Reactivity Profile and Handling
The synthetic utility of 3-Chloro-but-2-enylamine hydrochloride stems from its bifunctional nature. The two primary reactive sites are the primary amine (as its ammonium salt) and the vinyl chloride.
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Amine Reactivity: In its hydrochloride form, the amine is protonated and unreactive as a nucleophile. However, upon treatment with a base, the free amine is generated, which is a potent nucleophile capable of participating in reactions such as acylation, alkylation, and reductive amination.[6]
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Vinyl Chloride Reactivity: The vinyl chloride is generally less reactive towards nucleophilic substitution than a saturated alkyl chloride. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) or act as an electrophile under specific conditions. The allylic nature of the system can also influence its reactivity.
Sources
- 1. angenesci.com [angenesci.com]
- 2. 3-Chloro-but-2-enylamine hydrochloride | 2619-55-8 [sigmaaldrich.com]
- 3. 3-Chloro-but-2-enylamine hydrochloride | 2619-55-8 [sigmaaldrich.com]
- 4. CAS 17875-18-2: 3-Buten-1-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
